6-Methoxycinchonine urea hydrochloride
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Overview
Description
6-Methoxycinchonine urea hydrochloride is a chemical compound with the molecular formula C21H29ClN4O3 and a molar mass of 420.93 g/mol It is a derivative of cinchonine, a natural alkaloid found in the bark of Cinchona trees
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxycinchonine urea hydrochloride typically involves the reaction of 6-methoxycinchonine with urea in the presence of hydrochloric acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methoxycinchonine urea hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert it into reduced forms with different chemical properties.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce different alkaloid derivatives .
Scientific Research Applications
6-Methoxycinchonine urea hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Methoxycinchonine urea hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to affect cellular processes such as protein synthesis and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-Methoxycinchonine urea hydrochloride include:
- Quinine urea hydrochloride
- Quinine–urea dihydrochloride
- A-(6-Methoxy-4-quinolyl)-5-vinyl-2-quinuclidine-methanol urea hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its unique methoxy group at the 6-position, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.CH4N2O.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3)4;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H4,2,3,4);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBIHZIPRXLKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.C(=O)(N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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